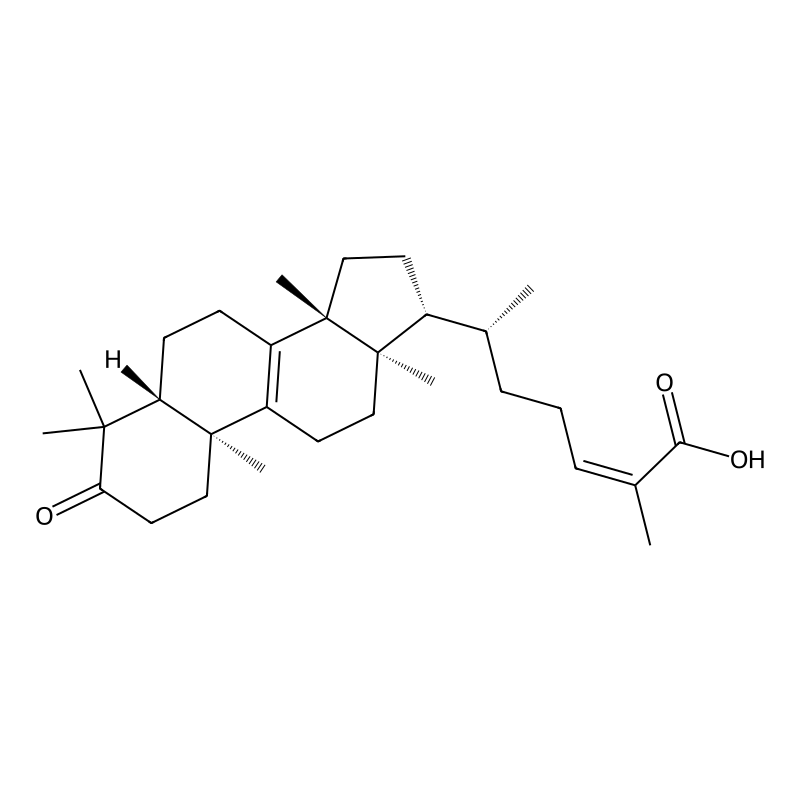

Anwuweizonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anwuweizonic acid (AWA) is a natural product isolated from the Chinese medicinal herb, Eucommia ulmoides. Eucommia ulmoides, also known as Duzhong, has been used in traditional Chinese medicine for centuries for various ailments including hypertension, kidney function, and bone health []. More recently, research has focused on the potential anti-cancer properties of AWA, with some promising results.

Studies have shown that AWA exhibits cytotoxic effects (toxic to cells) against various cancer cell lines, including breast cancer, liver cancer, and lung cancer [, , ]. The mechanism of action by which AWA exerts its anti-cancer effects is still being elucidated, but it appears to involve multiple pathways. Some studies suggest that AWA may induce apoptosis (programmed cell death) in cancer cells [].

Anwuweizonic acid is a natural compound primarily isolated from the plant Schisandra propinqua. It is classified as a carboxylic acid and has garnered attention for its potential anticancer properties. The compound's structure features a unique arrangement of functional groups that contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

- Esterification: Reacting with alcohols to form esters.

- Neutralization: Reacting with bases to produce salts and water.

- Reduction: Under specific conditions, it can be reduced to alcohols or aldehydes.

The general reaction for esterification can be represented as follows:

Where R represents the Anwuweizonic acid structure and R' is an alkyl group from the alcohol .

Anwuweizonic acid has shown significant biological activity, particularly in cancer research. Studies indicate that it exhibits inhibitory effects against various cancer cell lines, including Lewis lung cancer and brain tumor-22 models. Importantly, it has been noted for its lack of cytotoxic effects on normal cells, suggesting a selective action that could be beneficial in cancer therapy .

The synthesis of Anwuweizonic acid can be achieved through several methods, including:

- Natural Extraction: Isolating the compound from Schisandra propinqua using solvent extraction techniques.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions, including the use of catalysts like pyridinium p-toluenesulfonate to facilitate reactions such as esterification or acylation .

A detailed synthetic route typically involves starting materials derived from simpler organic compounds, undergoing transformations such as oxidation or reduction.

Anwuweizonic acid's primary application lies in its potential as an anticancer agent. Research has focused on its ability to inhibit tumor growth and promote apoptosis in cancer cells. Additionally, it may have applications in other fields such as:

- Pharmaceutical Development: As a lead compound for developing new anticancer drugs.

- Nutraceuticals: Due to its natural origin and health benefits.

Anwuweizonic acid shares structural and functional similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Manwuweizic acid | Carboxylic Acid | Anticancer properties | Structural isomer of Anwuweizonic acid |

| Schisandrin | Lignan | Antioxidant, anti-inflammatory | Derived from the same plant |

| Resveratrol | Stilbene | Antioxidant, anticancer | Known for cardiovascular benefits |

Anwuweizonic acid is unique due to its specific anticancer activity without significant cytotoxicity towards normal cells, distinguishing it from other compounds that may not exhibit such selectivity .

Anwuweizonic acid (3-oxo-lanosta-8,24Z-dien-26-oic acid) serves as a versatile scaffold for synthetic modifications, enabling the development of structurally diverse derivatives with potential enhanced biological activities. The compound's molecular structure contains multiple reactive functional groups, including a ketone at the 3-position, a carboxylic acid functionality, and an α,β-unsaturated acid system that provide strategic sites for chemical transformation [1].

Reductive Derivatization Using Sodium Borohydride

The reduction of anwuweizonic acid using sodium borohydride (NaBH4) represents a fundamental chemical transformation that demonstrates the versatility of the ketone functionality at the 3-position. This mild reducing agent selectively targets the carbonyl group, converting it to the corresponding alcohol derivatives [1] [2] [3].

Experimental Procedure and Conditions

The reductive modification is carried out under carefully controlled conditions to optimize product formation and stereoselectivity. A solution of anwuweizonic acid (100 mg) in methanol (3 mL) is treated with sodium borohydride (200 mg) at room temperature for 2 hours [1]. The reaction proceeds through nucleophilic addition of hydride ion to the carbonyl carbon, followed by protonation to yield the alcohol product [2] [3].

Product Formation and Stereochemistry

The sodium borohydride reduction of anwuweizonic acid yields two distinct products with different stereochemical configurations. The major product is the 3β-hydroxyl isomer, obtained in 85% yield, while the minor product is anwuweizic acid (3α-hydroxyl configuration), recovered in 8% yield [1]. This stereoselectivity pattern reflects the steric environment around the 3-position ketone, where the approach of the hydride reagent is influenced by the surrounding molecular framework.

The 3β-hydroxyl isomer can be distinguished from anwuweizic acid through spectroscopic analysis, particularly in the fingerprint region of infrared spectroscopy and the characteristic H-3α signal at δ 3.24 (1H, dd, J = 4, 9) in the proton nuclear magnetic resonance spectrum [1]. This stereochemical differentiation is crucial for understanding structure-activity relationships and optimizing biological activity.

Mechanistic Considerations

The reduction mechanism follows the typical pathway for sodium borohydride-mediated carbonyl reduction [2] [3]. The borohydride anion functions as a source of hydride ion, which attacks the electrophilic carbonyl carbon in a nucleophilic addition reaction. The reaction is terminated by protonation during the aqueous workup, resulting in the formation of the secondary alcohol functionality [3].

Oxidation Reactions and Ketone Group Manipulation

The reversible nature of the oxidation-reduction chemistry of anwuweizonic acid provides valuable synthetic flexibility for derivative preparation. The oxidation of anwuweizic acid back to anwuweizonic acid demonstrates the feasibility of interconverting between the alcohol and ketone functionalities [1].

Oxidation Protocol and Reagent Selection

The oxidation reaction employs sodium dichromate in combination with sulfuric acid as the oxidizing system. Anwuweizic acid (45 mg) dissolved in ether (5 mL) is treated with an aqueous solution (0.6 mL) of sodium dichromate-sulfuric acid under stirring for 5 hours at room temperature [1]. The oxidizing solution is prepared by dissolving 1 g sodium dichromate in 6 mL water, mixing with 1 mL of 97% sulfuric acid, and diluting to 20 mL with water [1].

This oxidation system is particularly effective for converting secondary alcohols to ketones, providing anwuweizonic acid in 93% yield from anwuweizic acid [1]. The high yield demonstrates the efficiency of this transformation and its potential utility in synthetic schemes requiring the ketone functionality.

Advanced Oxidation Strategies

Beyond the dichromate-based oxidation, alternative oxidizing agents can be employed for ketone group manipulation. The literature describes various oxidation methods including pyridinium chlorochromate, Dess-Martin periodinane, and Swern oxidation conditions [4]. These alternatives offer different selectivity profiles and reaction conditions that may be advantageous for specific synthetic applications.

Ketone Derivatization Through Oxime Formation

The ketone functionality of anwuweizonic acid can be further elaborated through oxime formation, providing access to nitrogen-containing derivatives. Treatment of anwuweizonic acid (300 mg) with hydroxylamine hydrochloride (51 mg) in a mixture of pyridine (3 mL) and ethanol (3 mL) under heating on a boiling water bath for 1 hour affords the corresponding oxime in 98% yield [1].

The oxime derivative, characterized by a melting point of 184-186°C and infrared absorption bands at 3260, 3200-2500, 1690, and 1640 cm⁻¹, represents a valuable intermediate for further synthetic transformations [1]. The high yield of this reaction demonstrates the reactivity of the ketone group toward nucleophilic addition by hydroxylamine.

Beckmann Rearrangement Chemistry

The oxime derivative undergoes an abnormal Beckmann rearrangement when treated with p-tosyl chloride in anhydrous pyridine at room temperature for 24 hours. This transformation yields two products: a nitrile compound (25% yield) and a lactam (56% yield) [1]. The Beckmann rearrangement represents a powerful method for skeletal rearrangement and the introduction of nitrogen-containing functional groups into the triterpenoid framework.

The nitrile compound exhibits characteristic infrared absorption at 2250 cm⁻¹, indicative of the nitrile functionality, while the lactam shows amide-characteristic absorptions at 3300, 3210 cm⁻¹ [1]. These derivatives provide access to structural motifs that may exhibit distinct biological activities compared to the parent ketone.

Structure-Activity Relationship (SAR) Optimization

The systematic modification of anwuweizonic acid provides valuable insights into structure-activity relationships that guide the rational design of more potent and selective derivatives. Understanding these relationships is essential for optimizing biological activity while maintaining favorable pharmacological properties [5] [6] [7].

Functional Group Contribution Analysis

The presence of the 3-position ketone in anwuweizonic acid, as opposed to the hydroxyl group in anwuweizic acid, appears to be significant for biological activity profiles. Comparative studies indicate that the oxidation state at the 3-position influences the compound's interaction with biological targets [1]. The ketone functionality may provide different hydrogen bonding patterns, electronic properties, and conformational preferences compared to the corresponding alcohol.

The angelic acid side chain, characterized by the Z-configuration of the double bond and specific substitution pattern, represents another critical structural element for biological activity [1]. The preservation of this moiety in synthetic derivatives suggests its importance for maintaining biological efficacy. Nuclear magnetic resonance analysis confirms the retention of characteristic signals at δ 6.10 (1H, t, J = 7, H-24) and δ 1.94 (3H, s, H-27) that are diagnostic for this structural feature [1].

Electronic and Steric Effects

Structure-activity relationship studies of related triterpenoids demonstrate that both electronic and steric factors significantly influence biological activity [6] [7]. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis reveals that electrostatic fields and steric bulk contribute to the binding affinity and selectivity of triterpenoid compounds [6].

For anwuweizonic acid derivatives, the electron-withdrawing nature of the ketone group at the 3-position may enhance electrostatic interactions with target proteins compared to the electron-donating hydroxyl group. Computational modeling studies suggest that regions with appropriate electronic properties can significantly improve binding affinity to biological targets [6].

Conformational Considerations

The rigid tetracyclic steroid-like framework of anwuweizonic acid constrains the molecule in specific conformational states that may be optimal for biological activity. Modification of functional groups must consider how these changes affect the overall three-dimensional structure and molecular recognition properties [5] [6].

The introduction of polar functional groups through synthetic modification can alter the solvation behavior and membrane permeability of derivatives. These physicochemical changes may influence bioavailability and tissue distribution, factors that are crucial for therapeutic efficacy [5].

Strategic Modification Sites

Based on structure-activity relationship principles, several positions in the anwuweizonic acid framework represent attractive targets for synthetic modification:

Position 3: The ketone functionality serves as a versatile handle for reduction, condensation, and rearrangement reactions. Modification at this site can dramatically alter the electronic properties and hydrogen bonding capabilities of the molecule [1].

Carboxylic Acid Group: Esterification and amidation reactions at the carboxylic acid functionality provide opportunities to modulate lipophilicity, membrane permeability, and metabolic stability [1].

Double Bond Systems: The α,β-unsaturated acid system and the internal double bonds may be modified through addition reactions, cyclization processes, or geometric isomerization to explore different conformational states [1].

Derivative Design Principles

Rational derivative design should consider multiple factors including target selectivity, metabolic stability, and physicochemical properties. The successful application of structure-activity relationship principles requires systematic variation of structural features while monitoring biological activity profiles [5] [6] [7].

The high yields achieved in many of the synthetic transformations of anwuweizonic acid demonstrate the feasibility of preparing diverse derivative libraries for biological evaluation. The availability of efficient synthetic methods enables the exploration of structure-activity relationships through the preparation of focused compound collections targeting specific biological activities [1].